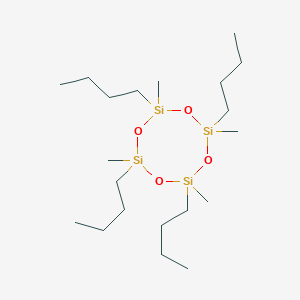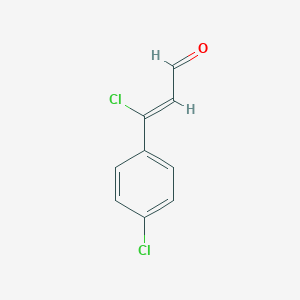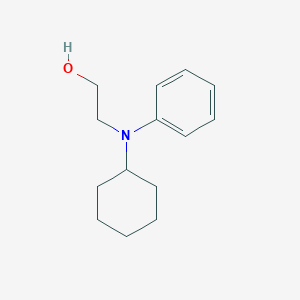
2-(Cyclohexylphenylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexylphenylamino)ethanol, commonly known as CPAE, is a chemical compound that has gained attention in recent years due to its potential pharmacological properties. CPAE is a chiral compound that belongs to the category of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
Mécanisme D'action
CPAE acts as a beta-adrenergic agonist, which means it stimulates the beta-adrenergic receptors in the body. This results in an increase in the levels of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various proteins in the body, leading to the observed pharmacological effects.
Effets Biochimiques Et Physiologiques
CPAE has been shown to have various biochemical and physiological effects. It has been found to increase cardiac output, improve lung function, and enhance cognitive function. CPAE has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CPAE in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one of the limitations is that it is a chiral compound, which means that it exists in two enantiomeric forms. This can make it difficult to study its effects on biological systems, as the two enantiomers may have different pharmacological properties.
Orientations Futures
There are several future directions for the study of CPAE. One area of research could be the development of new synthesis methods that improve the yield of CPAE. Another area of research could be the study of the pharmacological properties of the two enantiomers of CPAE, to determine if they have different effects on biological systems. Additionally, further research could be done to explore the potential therapeutic uses of CPAE in the treatment of various diseases.
Applications De Recherche Scientifique
CPAE has been found to have potential pharmacological properties and has been extensively studied for its use in the treatment of various diseases. It has been shown to have a positive effect on the cardiovascular system, respiratory system, and nervous system. CPAE has also been found to have anti-inflammatory and antioxidant properties.
Propriétés
Numéro CAS |
13371-73-8 |
|---|---|
Nom du produit |
2-(Cyclohexylphenylamino)ethanol |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-(N-cyclohexylanilino)ethanol |
InChI |
InChI=1S/C14H21NO/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |
Clé InChI |
JAKIBWZPJXEMRZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
SMILES canonique |
C1CCC(CC1)N(CCO)C2=CC=CC=C2 |
Autres numéros CAS |
13371-73-8 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

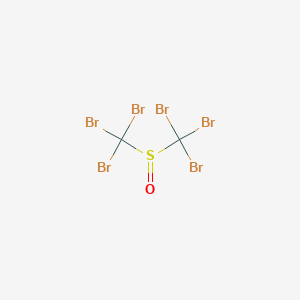

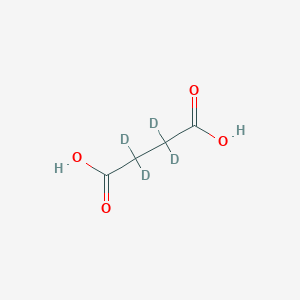
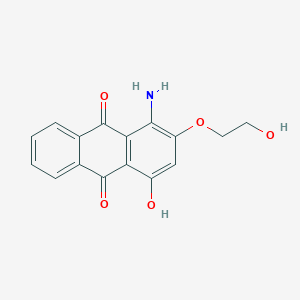
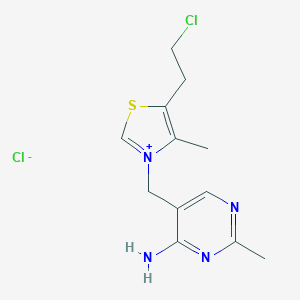
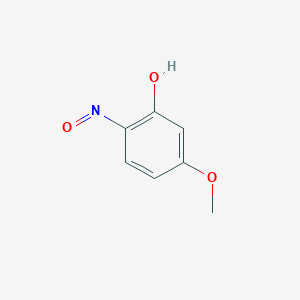
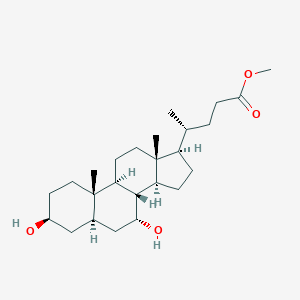

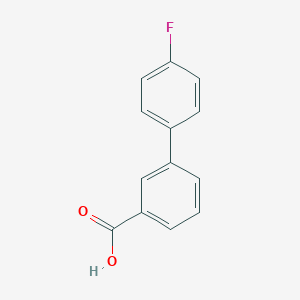
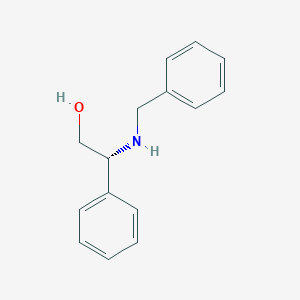
![1-[(8S,9S,10R,13S,14S,17S)-3,3-dihydroxy-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B82063.png)

